molecular formula C19H22N2O B6662093 3-[(4-Phenylcyclohexyl)amino]benzamide

3-[(4-Phenylcyclohexyl)amino]benzamide

Cat. No.: B6662093
M. Wt: 294.4 g/mol
InChI Key: RLHFXPPWJSIWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Phenylcyclohexyl)amino]benzamide is a benzamide derivative characterized by a central benzamide core substituted at the 3-position with an amino group linked to a 4-phenylcyclohexyl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5–4.0) due to the phenylcyclohexyl group, which may enhance membrane permeability compared to simpler benzamides .

Properties

IUPAC Name

3-[(4-phenylcyclohexyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c20-19(22)16-7-4-8-18(13-16)21-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-8,13,15,17,21H,9-12H2,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHFXPPWJSIWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylcyclohexyl)amino]benzamide typically involves the reaction of 4-phenylcyclohexylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylcyclohexyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or benzamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-[(4-Phenylcyclohexyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Phenylcyclohexyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups
3-[(4-Phenylcyclohexyl)amino]benzamide Benzamide + 4-phenylcyclohexylamino at C3 ~274–298* Amide, cyclohexyl, phenyl
3-[(4-tert-Butylcyclohexyl)amino]benzamide tert-Butyl instead of phenyl on cyclohexane 274.40 Amide, cyclohexyl, tert-butyl
N-Cyclohexylbenzamide (4f) Cyclohexyl directly attached to benzamide 203.28 Amide, cyclohexyl
EPZ011989 Complex substituents (morpholinopropynyl, methoxyethyl) >500† Amide, morpholine, methoxyethyl
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone + purine moieties 455.45 Amide, quinazolinone, purine

*Estimated based on analogous compounds (e.g., : C17H18N2O3 = 298.34 g/mol).

Key Observations :

  • Steric Effects : The 4-phenyl substituent may hinder binding to flat enzymatic pockets compared to the smaller tert-butyl group in ’s analog .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Phenylcyclohexyl)amino]benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:
  • Step 1 : Condensation of 4-phenylcyclohexylamine with a benzoyl chloride derivative under Schotten-Baumann conditions.
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) to isolate intermediates.
  • Optimization : Reaction temperature (e.g., 0–5°C for acylation to minimize side reactions) and stoichiometric ratios (1.2:1 excess of benzoyl chloride) improve yields. Catalytic base (e.g., NaHCO₃) enhances reactivity .
  • Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>98%).

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₂O: 299.1754).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in assay buffer to avoid cytotoxicity.
  • Surfactants : Add polysorbate-80 (0.01–0.1%) to stabilize hydrophobic compounds.
  • pH Adjustment : For ionizable groups, prepare buffers near the compound’s pKa (e.g., phosphate buffer at pH 7.4) .

Q. What safety protocols are essential given structural analogs’ mutagenicity profiles?

  • Methodological Answer :
  • Ames Testing : Prioritize if structural motifs (e.g., anomeric amides) are present. Mutagenicity risk correlates with electrophilic substituents .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis/handling.
  • Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent decomposition .

Advanced Research Questions

Q. How can computational models predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the cyclohexyl group’s role in hydrophobic interactions.
  • DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO) to identify reactive sites for functionalization (e.g., trifluoroacetyl groups enhance metabolic stability) .
  • Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays.

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Assays : Confirm activity using both fluorescence-based and radiometric assays (e.g., ADP-Glo™ kinase assay vs. Western blot).
  • Meta-Analysis : Use tools like Prism to statistically reconcile EC₅₀ differences, accounting for batch-to-batch compound variability .

Q. What methods elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • Liver Microsomal Assays : Incubate with rat/human microsomes (1 mg/mL protein) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities.
  • Pharmacokinetic Modeling : Fit data to a one-compartment model using WinNonlin to estimate clearance and half-life .

Q. How to design experiments to study allosteric effects on enzyme targets?

  • Methodological Answer :
  • Kinetic Assays : Measure substrate Vmax and Km in the presence/absence of the compound. A shift in Km suggests competitive inhibition; unchanged Km with reduced Vmax indicates allostery.
  • Mutagenesis : Introduce mutations (e.g., Ala-scanning) at putative allosteric sites identified via docking.
  • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (kon/koff) to wild-type vs. mutant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.